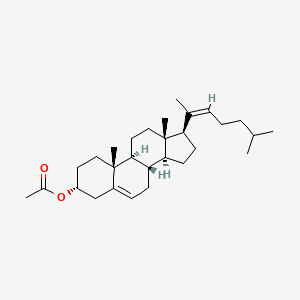

20-Dehydro Cholesterol 3-Acetate

説明

20-Dehydro Cholesterol 3-Acetate is a steroidal compound with a unique structure characterized by a cholestane backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 20-Dehydro Cholesterol 3-Acetate typically involves multiple steps, starting from readily available steroid precursorsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

化学反応の分析

Types of Reactions

20-Dehydro Cholesterol 3-Acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.

Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.

Substitution: This reaction can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs of the original compound .

科学的研究の応用

Chemical Synthesis

The synthesis of 20-Dehydro Cholesterol 3-Acetate typically involves the conversion of cholesterol into its acetate form, followed by dehydrogenation reactions. A notable method includes the use of hexacarbonyl molybdenum as a catalyst to facilitate the elimination reactions necessary for producing this compound from cholesterol-3-acetate. The process can yield significant amounts (approximately 70%) of the desired compound with high purity levels .

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in pharmacological research. Some key applications include:

- Cholesterol Metabolism Studies : The compound serves as a valuable tool for studying cholesterol metabolism and its implications in diseases such as Smith-Lemli-Opitz syndrome, where levels of 7-dehydrocholesterol are elevated due to defective reductase activity .

- Oxysterol Research : It is used to investigate oxysterols' role in cellular signaling and their potential impact on diseases such as cancer and neurodegeneration. The identification of oxysterol biomarkers from 20-Dehydro Cholesterol derivatives aids in understanding oxidative stress mechanisms in cells .

Therapeutic Potential

The therapeutic potential of this compound is being explored in several areas:

- Cancer Research : Studies suggest that derivatives of this compound may have anti-cancer properties by modulating cell proliferation and apoptosis pathways. Research indicates that certain sterols can influence tumor growth by affecting lipid metabolism .

- Neurodegenerative Diseases : Given its role in cholesterol metabolism, there is ongoing research into how this compound might influence neurodegenerative conditions like Alzheimer's disease. Its effects on neuronal health and function are being studied to understand its potential neuroprotective properties .

Data Table: Summary of Applications

Case Studies

- Smith-Lemli-Opitz Syndrome (SLOS) :

- Cancer Cell Proliferation :

作用機序

The mechanism of action of 20-Dehydro Cholesterol 3-Acetate involves its interaction with specific molecular targets and pathways within the body. It may bind to steroid receptors, modulate gene expression, and influence various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

類似化合物との比較

Similar Compounds

(3alpha,5alpha,8alpha,9beta,16E,20Z)-16,20-Bis(methoxyimino)pregnan-3-yl acetate: This compound has a similar steroidal structure but with additional functional groups that may confer different biological activities.

(3alpha,5xi,6beta,12alpha,20Z)-3,12-Dihydroxydammara-20(22),24-dien-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside: This compound has a similar backbone but with different substituents that may affect its chemical and biological properties.

Uniqueness

20-Dehydro Cholesterol 3-Acetate is unique due to its specific structural features, such as the acetate group at the 3-position and the double bond at the 20(22) position. These features may influence its reactivity and biological activity, making it a valuable compound for various scientific research applications .

生物活性

20-Dehydro Cholesterol 3-Acetate is a steroidal compound derived from cholesterol, characterized by its cholestane backbone and specific structural modifications, including a double bond at the 20(22) position and an acetate group at the 3-position. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C27H44O2

- Molecular Weight : 426.7 g/mol

- CAS Number : 54548-85-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to bind to steroid receptors, influencing gene expression and modulating various cellular processes. The compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications in treating diseases related to hormonal imbalances and cancer.

Biological Activities

- Anti-inflammatory Properties : Research indicates that steroid derivatives, including this compound, can modulate inflammatory pathways. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

- Cholesterol Metabolism : As a derivative of cholesterol, this compound plays a role in cholesterol metabolism pathways. It can influence the synthesis and degradation of cholesterol, impacting lipid homeostasis.

Study on Anticancer Activity

A study investigated the effects of various cholesterol derivatives on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against certain cancer types, with IC50 values in the micromolar range. The mechanism was linked to the induction of oxidative stress within cancer cells, leading to increased apoptosis rates.

In Vivo Studies on Inflammation

In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This suggests a potential therapeutic role for this compound in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cholesterol | Standard sterol | Essential for membrane structure; precursor for steroid hormones |

| 7-Dehydrocholesterol | Precursor to Vitamin D | Associated with Smith-Lemli-Opitz syndrome; prone to oxidation |

| 20-Dehydro Cholesterol | Similar backbone without acetate | Potentially similar biological activities but lacks specific acetate modifications |

特性

IUPAC Name |

[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6-methylhept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19,23-27H,7-8,11-18H2,1-6H3/b20-9-/t23-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGPUMCZEUYNPF-QIONHRLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747444 | |

| Record name | (3alpha,20Z)-Cholesta-5,20(22)-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54548-85-5 | |

| Record name | (3alpha,20Z)-Cholesta-5,20(22)-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。